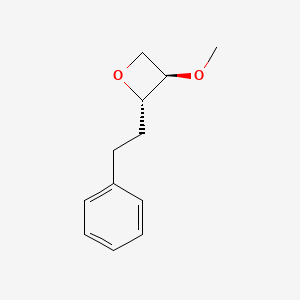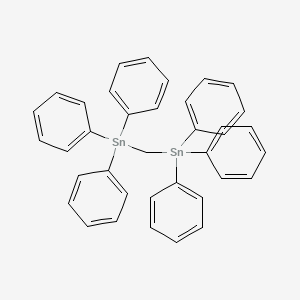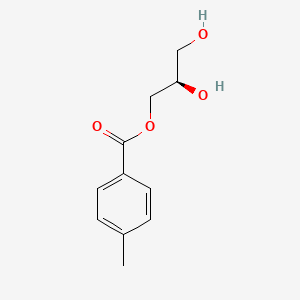
N-methyl-N-(2-oxopropyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-oxopropyl)formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group (HCONH-) substituted with a methyl group and a 2-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-oxopropyl)formamide can be synthesized through a multi-step process. One common method involves the reaction of methylamine with methyl formate to produce N-methylformamide. This intermediate is then reacted with acetone to yield this compound. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous production techniques to ensure high yield and purity. The use of catalytic dehydrogenation and aminating reactions are common in the industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(2-oxopropyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted amides .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-oxopropyl)formamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-oxopropyl)formamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include the formation of stable intermediates that facilitate further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-N-(2-oxopropyl)formamide include:
Formamide: A simpler amide with a single formamide group.
N-methylformamide: An intermediate in the synthesis of this compound.
Dimethylformamide: A widely used solvent in organic synthesis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with biological molecules makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
76467-26-0 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
N-methyl-N-(2-oxopropyl)formamide |
InChI |
InChI=1S/C5H9NO2/c1-5(8)3-6(2)4-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
RVCXXMXTBFVVNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
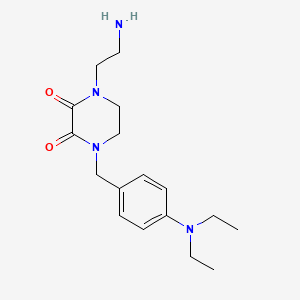
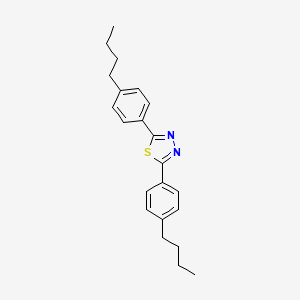
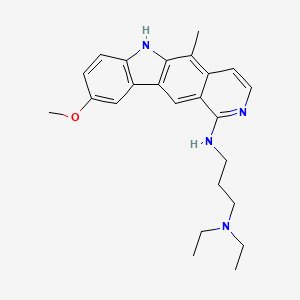
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
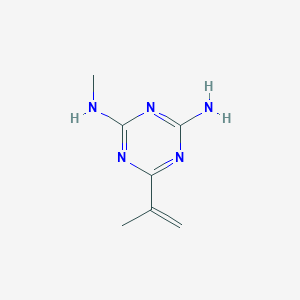

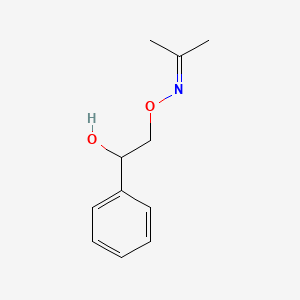
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
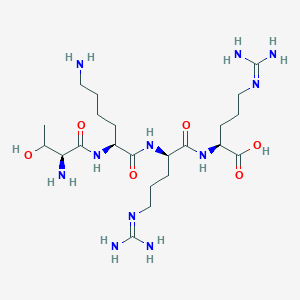
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
